1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 5-methyl-1,2-oxazol-3-yl group and a 2-(1,3-benzothiazol-2-ylsulfanyl)acetyl moiety. The benzothiazole ring introduces sulfur-based aromaticity, while the oxazole and piperidine groups contribute to its heterocyclic diversity.
Properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-10-16(22-26-12)21-18(25)13-6-8-23(9-7-13)17(24)11-27-19-20-14-4-2-3-5-15(14)28-19/h2-5,10,13H,6-9,11H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKPPQHKSMCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole derivative. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The piperidine ring is introduced via a nucleophilic substitution reaction, and the oxazole ring is formed through a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a complex structure that includes a benzothiazole moiety, an oxazole ring, and a piperidine derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:
- Formation of the Benzothiazole Ring : This can be achieved by reacting o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
- Introduction of the Acetyl Group : The acetyl group is introduced through acetylation reactions.
- Formation of the Oxazole and Piperidine Rings : These rings are synthesized through cyclization reactions involving suitable reagents and conditions.
Anticancer Properties
Research indicates that compounds with similar structures to 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : Various studies have shown that benzothiazole derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells at low micromolar concentrations .
| Compound Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Benzothiazole Derivative | HCT-116 | 1.9 - 3.0 |
| Benzothiazole Derivative | MCF-7 | 2.0 - 4.0 |
| Benzothiazole Derivative | HeLa | 1.5 - 3.5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of specific strains of Mycobacterium tuberculosis and other bacterial species .
Case Study 1: Antitumor Evaluation
In one study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against multiple human tumor cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxic potency, highlighting structure-activity relationships that can guide future drug design .
Case Study 2: Antimicrobial Assessment
Another research effort focused on synthesizing derivatives similar to This compound for their antimicrobial activity. The study showed promising results against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for infectious diseases .
Mechanism of Action
The mechanism of action of 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with sulfur-containing enzymes, while the piperidine and oxazole rings can interact with various receptors and ion channels. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide (CAS 938377-46-9)
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide (SMR000074531)
Compound 3b: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structure : Uses a sulfonamide linker and isoindole-dione instead of acetyl-piperidine.
- Relevance : Illustrates the impact of sulfonamide groups on solubility and bioavailability. Yield: 50–88% via microwave synthesis .
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic molecule characterized by its unique structural features, including a benzothiazole moiety and a piperidine backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The IUPAC name of the compound suggests a multi-functional structure that includes:
- A benzothiazole ring, known for its diverse biological activities.
- A piperidine core which is often associated with pharmacological effects.
- An oxazole component that can enhance biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The heterocyclic rings may mimic natural substrates or ligands, allowing the compound to bind effectively to active sites on enzymes or receptors. This interaction can modulate several biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, it has been tested against various cancer cell lines with promising results:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.9 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 70.0 | 85.0 |
| OVCAR-4 (Ovarian Cancer) | 28.7 | 80.0 | 90.0 |
| PC-3 (Prostate Cancer) | 15.9 | 60.0 | 75.0 |
These results suggest a broad-spectrum anticancer activity with selective effects on different cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant activity compared to conventional antibiotics like ciprofloxacin and ketoconazole. The minimum inhibitory concentration (MIC) values indicate effective inhibition of microbial growth at low concentrations.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Antitumor Activity : In a recent study involving animal models of cancer, the administration of the compound led to a significant reduction in tumor size and improved survival rates compared to control groups .
- Evaluation of Toxicity : Toxicity assessments revealed that the compound exhibited a favorable safety profile with minimal side effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
